

# In-Depth Technical Guide: 1-Iodo-4-(4-pentylcyclohexyl)benzene

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## Compound of Interest

Compound Name: 1-Iodo-4-(4-pentylcyclohexyl)benzene

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A Core Intermediate for Advanced Synthesis in Research and Development

This technical guide provides a comprehensive overview of **1-iodo-4-(4-pentylcyclohexyl)benzene**, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited publicly available data for the specific CAS number 948553-20-6, this document focuses on its well-characterized and commercially available isomer, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (CAS: 116963-80-5). This trans-isomer is a crucial building block in the synthesis of complex organic molecules.

## Chemical Identity and Physical Properties

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a solid organic compound valued for the reactive carbon-iodine bond on its aromatic ring. This feature makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

Property	Value	Reference
CAS Number	116963-80-5	
Molecular Formula	C <sub>17</sub> H <sub>25</sub> I	[1]
Molecular Weight	356.3 g/mol	[1]
Appearance	Solid	[2]
Purity	≥99% (typical)	[1]

## Spectral Data Analysis

While specific spectral data files were not directly accessible, comprehensive spectral analysis including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene is available from various chemical suppliers.[3][4] The expected spectral characteristics are summarized below based on the compound's structure.

Table 2: Predicted Spectral Data for 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the protons of the pentyl group (aliphatic region), the cyclohexyl ring (aliphatic region), and the aromatic ring (aromatic region, showing characteristic splitting patterns for a 1,4-disubstituted benzene).
$^{13}\text{C}$ NMR	Resonances for the carbons of the pentyl chain, the cyclohexyl ring, and the aromatic ring. The carbon atom bonded to the iodine will show a characteristic downfield shift.
IR Spectroscopy	Absorption bands corresponding to C-H stretching (aliphatic and aromatic), C-C stretching in the aromatic ring, and the C-I stretching frequency.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show losses of the pentyl group, the cyclohexyl ring, and the iodine atom.

## Experimental Protocols

### Generalized Synthesis of 1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

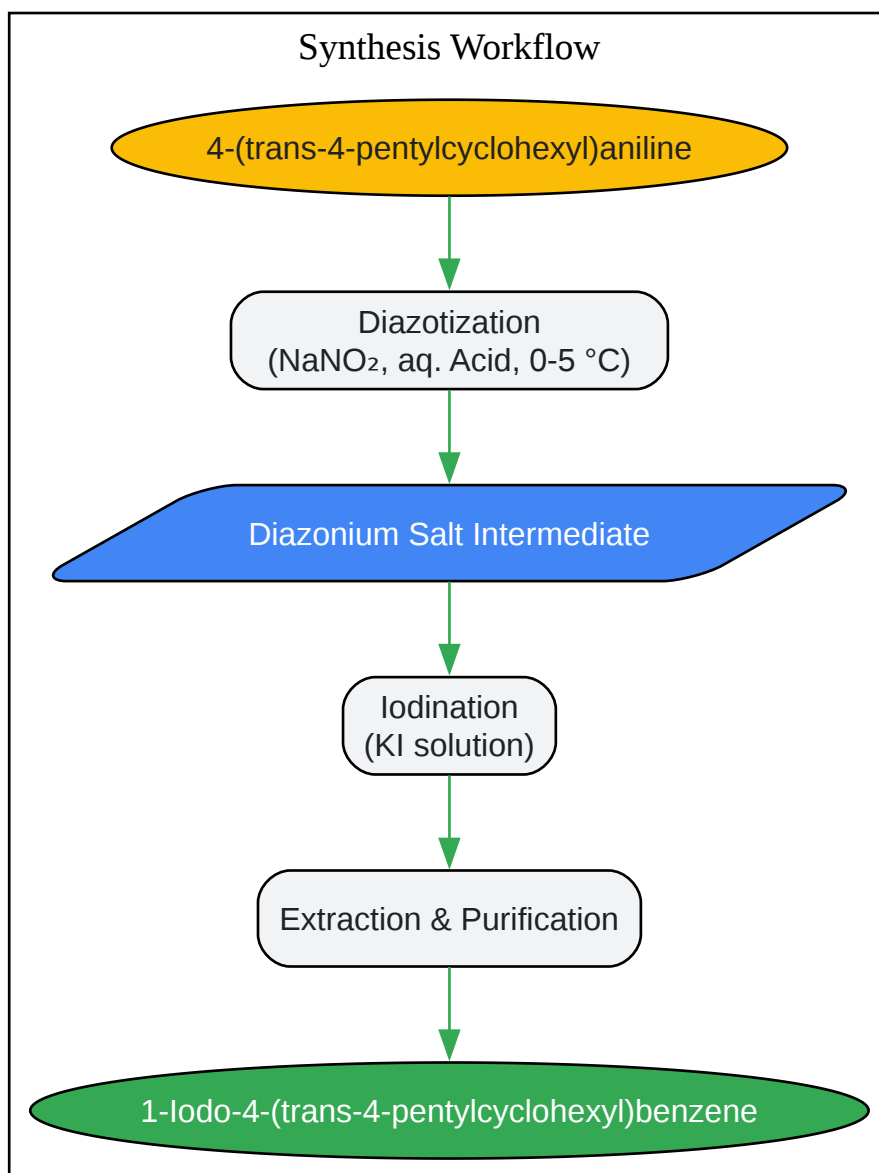
A specific, detailed synthesis protocol for 1-iodo-4-(trans-4-pentylcyclohexyl)benzene is not readily available in the public domain. However, a common synthetic route for such compounds involves the iodination of the corresponding aniline derivative via a Sandmeyer-type reaction.

Reaction Scheme:

4-(trans-4-pentylcyclohexyl)aniline  $\rightarrow$  [Diazonium Salt Intermediate]  $\rightarrow$  1-Iodo-4-(trans-4-pentylcyclohexyl)benzene

General Procedure:

- **Diazotization:** 4-(trans-4-pentylcyclohexyl)aniline is dissolved in an acidic aqueous solution (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise while maintaining the low temperature to form the diazonium salt.
- **Iodination:** The cold diazonium salt solution is then added to a solution of potassium iodide (KI).
- **Work-up:** The reaction mixture is allowed to warm to room temperature, and nitrogen gas is evolved. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.



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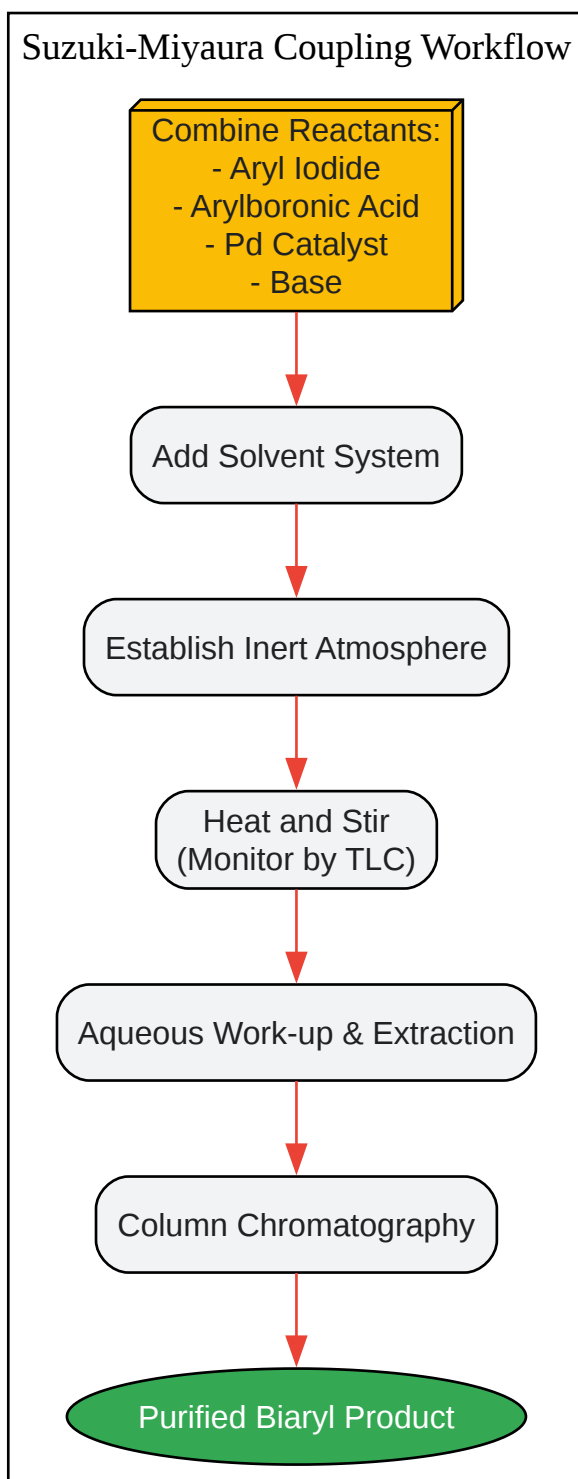
Generalized synthesis workflow.

## Application in Suzuki-Miyaura Cross-Coupling

1-iodo-4-(trans-4-pentylcyclohexyl)benzene is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in liquid crystals and pharmaceutical compounds.[5]

General Protocol for a Suzuki-Miyaura Reaction:

- **Reaction Setup:** In a reaction vessel, combine 1-iodo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
- **Solvent Addition:** Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
- **Reaction:** Heat the mixture with stirring to a temperature typically between 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.
- **Purification:** The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl product.



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General Suzuki-Miyaura coupling workflow.

## Applications in Research and Drug Development

The primary utility of 1-iodo-4-(trans-4-pentylcyclohexyl)benzene in research and drug development lies in its role as a versatile building block. The presence of the reactive iodide allows for its incorporation into larger, more complex molecules through reliable and high-yielding cross-coupling reactions.<sup>[5]</sup> This is particularly valuable in the synthesis of:

- **Liquid Crystals:** The rigid core of the cyclohexylbenzene moiety is a common feature in liquid crystal molecules. By coupling this unit with other aromatic systems, novel liquid crystalline materials with tailored properties can be synthesized.
- **Pharmaceutical Intermediates:** The biaryl structures formed from this compound are prevalent in many biologically active molecules. Its use allows for the modular assembly of potential drug candidates.
- **Organic Electronics:** The ability to create extended  $\pi$ -conjugated systems makes this intermediate useful in the development of new materials for organic electronics.

As this compound is an intermediate, it is not expected to have direct biological activity or be involved in specific signaling pathways itself. Its value is in enabling the synthesis of the final target molecules that may possess such properties.

## Safety and Handling

As with all chemical reagents, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

1-Iodo-4-(trans-4-pentylcyclohexyl)benzene is a valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions makes it a key component in the development of new materials and potential pharmaceutical agents. This guide provides a summary of its known properties and a framework for its application in a research and development setting.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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